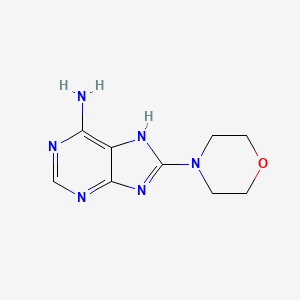

8-Morpholino-7H-purin-6-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12N6O |

|---|---|

Molecular Weight |

220.23 g/mol |

IUPAC Name |

8-morpholin-4-yl-7H-purin-6-amine |

InChI |

InChI=1S/C9H12N6O/c10-7-6-8(12-5-11-7)14-9(13-6)15-1-3-16-4-2-15/h5H,1-4H2,(H3,10,11,12,13,14) |

InChI Key |

RTPOPGGQABIWPE-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC3=NC=NC(=C3N2)N |

Origin of Product |

United States |

Synthetic Methodologies for 8 Morpholino 7h Purin 6 Amine and Its Analogues

General Synthetic Strategies for the Purine (B94841) Core Assembly

The construction of the purine nucleus, a fused heterocyclic system of pyrimidine (B1678525) and imidazole (B134444) rings, is a critical first step. rsc.org Several strategies have been established, utilizing readily available starting materials. rsc.orgnih.gov

Approaches Utilizing Diaminomaleonitrile Derivatives

Diaminomaleonitrile (DAMN) serves as a versatile and economical starting material for the synthesis of various nitrogen-containing heterocycles, including purines. benthamdirect.comnih.gov DAMN, a tetramer of hydrogen cyanide, possesses a reactive o-phenylenediamine-like structure that facilitates the construction of the imidazole portion of the purine ring. nih.gov

Multicomponent reactions involving DAMN, along with other reagents like trimethyl orthoacetate and α-amino acids, can lead to the formation of amino acid-decorated purine derivatives. unitus.it The regioselectivity of these reactions can often be controlled by the energy source, such as thermal or photochemical conditions, which dictates the prevailing chemical intermediates and ultimately the final product structure. unitus.it For instance, a three-component reaction of diaminomaleonitrile, trimethyl orthoacetate, and α-amino acid derivatives under combined photothermal conditions has been shown to yield purine derivatives. rsc.org

Synthesis via Urea (B33335) and Pyrimidine Precursors

Another common and effective strategy for assembling the purine core involves the use of urea and pyrimidine derivatives. rsc.orgnih.govpressbooks.pub This approach typically begins with a substituted pyrimidine, which already contains a portion of the final purine ring system.

A key intermediate in this pathway is often a 5,6-diaminopyrimidine derivative. redalyc.org For example, 4,6-dichloro-5-nitropyrimidine (B16160) can be reduced to 5-amino-4,6-dichloropyrimidine. rsc.org This diaminopyrimidine can then undergo condensation with reagents like triethyl orthoformate to form the imidazole ring, yielding a 6-chloropurine (B14466) derivative. rsc.org Subsequent amination reactions can then be performed to introduce various substituents. rsc.org The de novo synthesis of pyrimidine nucleotides, which can serve as precursors, starts with simpler molecules like glutamine, carbon dioxide, and aspartate. pressbooks.pubutah.edubioone.org

Cyclization and Ring Closure Reactions for Purine Nucleus Formation

The final step in many purine syntheses is a cyclization or ring closure reaction to form the fused imidazole ring. researchgate.net These reactions are crucial for creating the complete purine nucleus from appropriately substituted pyrimidine or imidazole precursors. researchgate.netthieme-connect.de

For instance, 6-amino-5-carboxamidouracil derivatives can be condensed under various conditions (acidic, alkaline, or neutral) to form 8-substituted xanthines, a class of purine derivatives. beilstein-journals.org Microwave-assisted ring closure has been shown to be a particularly efficient method, dramatically reducing reaction times and often improving yields for the synthesis of 8-substituted xanthines and related tricyclic purine systems. beilstein-journals.org The choice of solvent can be critical, with THF sometimes used as a co-solvent to facilitate the reaction. beilstein-journals.org Another strategy involves the annulation of 5-aminoimidazole-4-carbonitriles with reagents like formic acid, urea, or guanidine (B92328) carbonate to directly form various substituted purines in one or two steps. nih.govacs.org

Targeted Introduction of the Morpholine (B109124) Moiety at Specific Purine Positions

Once the purine core is assembled, the next step is the introduction of the morpholine group at the desired position, most commonly at the C6 or C8 position.

Nucleophilic Aromatic Substitution Reactions for Morpholine Incorporation

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing the morpholine moiety onto the purine ring. vapourtec.com This reaction typically involves the displacement of a good leaving group, such as a halogen (e.g., chlorine), from an electron-deficient purine ring by the nucleophilic morpholine. vapourtec.commdpi.com

For the synthesis of 8-morpholino-7H-purin-6-amine, a precursor such as 8-chloro-7H-purin-6-amine would be reacted with morpholine. The reaction of 6-chloro-9H-purine with morpholine, for example, yields 4-(9H-purin-6-yl)morpholine. rsc.org To ensure the success of SNAr reactions, the purine ring needs to be sufficiently electron-deficient. vapourtec.com The reaction conditions, such as temperature and solvent, are optimized to achieve good yields. For instance, refluxing in a polar aprotic solvent like DMF is a common practice. In some cases, acid catalysis can facilitate the substitution of a chloro group by an amine. nih.gov

| Starting Material | Reagent | Product | Conditions | Reference |

|---|---|---|---|---|

| 6-chloro-9H-purine | Morpholine | 4-(9H-purin-6-yl)morpholine | - | rsc.org |

| 2,6-dichloropurine | Morpholine | 2-chloro-6-morpholinopurine | DIPEA, n-butanol, 80°C | researchgate.net |

| N-(4-butylphenyl)-6-chloro-7H-purin-2-amine | Morpholine | N-(4-butylphenyl)-6-(morpholin-4-yl)-7H-purin-2-amine | Reflux in DMF at 120°C for 18 hours |

Coupling Reactions Facilitating Amine Attachment

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide another powerful tool for forming the C-N bond between the purine ring and the morpholine nitrogen. nih.govchem-soc.si These methods are particularly useful when direct SNAr is difficult or when milder reaction conditions are required.

Strategic Derivatization and Functionalization of the this compound Skeleton

The derivatization of the this compound scaffold is a key area of research aimed at exploring the structure-activity relationships of this class of compounds. These strategies include modifications at various positions of the purine ring and the morpholine substituent.

N-alkylation and acylation reactions are fundamental methods for diversifying the this compound structure. These reactions primarily target the nitrogen atoms of the purine ring, leading to a wide array of derivatives. nih.gov

Alkylation of the purine core, often at the N7 or N9 positions, is a common strategy. mdpi.commsu.edu For instance, 1,3-dimethyl-8-morpholino-7H-purine-2,6-dione can be alkylated with agents like 1-bromo-3-chloropropane (B140262) or 1-bromo-4-chlorobutane (B103958) to introduce chloroalkyl chains at the N7 position. tandfonline.com These chloroalkylated intermediates can then be further reacted with various amines to generate a library of compounds with diverse side chains. tandfonline.com The choice of base and solvent is critical for controlling the regioselectivity of alkylation, as mixtures of N7 and N9 isomers can be formed. mdpi.com

Acylation reactions introduce acyl groups to the purine structure, which can influence the compound's properties. pnas.org This can be achieved using acylating agents such as acyl chlorides or anhydrides. The process of acylation can be a key step in the synthesis of more complex purine derivatives. nih.govresearchgate.net

Table 1: Examples of N-Alkylation and Acylation Reactions

| Starting Material | Reagent(s) | Product | Reference |

| 1,3-dimethyl-8-morpholino-7H-purine-2,6-dione | 1-bromo-4-chlorobutane | 7-(4-chlorobutyl)-1,3-dimethyl-8-morpholinopurine-2,6-dione | tandfonline.com |

| 2-Amino-6-chloropurine | Cyclohexylmethyl bromide, K₂CO₃ | 2-Amino-6-chloro-9-(cyclohexylmethyl)-9H-purine and 2-Amino-6-chloro-7-(cyclohexylmethyl)-7H-purine | mdpi.com |

| 2-(3-aminophenyl)-purine derivatives | 4-(chloromethyl)benzoyl chloride, K₂CO₃ | N-acylated 2-(3-aminophenyl)-purine derivatives | nih.gov |

Halogenation and amination are pivotal reactions for modifying the purine core, often targeting the C2, C6, and C8 positions. rsc.org These transformations are essential for introducing key functional groups that can modulate the biological activity of the resulting compounds.

Halogenation, such as chlorination or bromination, of the purine ring creates reactive intermediates that can be readily displaced by nucleophiles. google.comsemanticscholar.org For example, 6-chloropurine is a versatile starting material that can undergo nucleophilic substitution with morpholine to introduce the morpholino group at the C6 position. rsc.orgacs.org Similarly, halogenation at the C2 or C8 position allows for further functionalization.

Amination reactions introduce amino groups, which can be crucial for biological interactions. acs.org This can be achieved by reacting a halogenated purine with an amine. For instance, 6-chloropurine can be reacted with a variety of amines to produce a diverse set of 6-substituted purine analogues. rsc.org The reaction of 6-chloro-N4-cyclopentylpyrimidine-4,5-diamine with substituted benzaldehydes followed by cyclization and subsequent amination with N-substituted piperazines leads to trisubstituted purine derivatives. rsc.org

Table 2: Examples of Halogenation and Amination Reactions

| Starting Material | Reagent(s) | Reaction Type | Product | Reference |

| 6-chloropurine | Morpholine | Amination | 6-morpholinopurine | rsc.org |

| 4,6-dichloro-5-nitropyrimidine | SnCl₂, then cyclopentyl amine, then substituted benzaldehyde, then N-substituted piperazines | Reduction, Amination, Cyclization, Amination | 6,8,9-trisubstituted purine derivatives | rsc.org |

| 2,6-diaminopurine derivatives | Organic nitrite, metal halide Lewis acid | Diazotization, Halogenation | 2-halo-6-aminopurine derivatives | google.com |

Modifying the side chains attached to the purine skeleton is a critical strategy for fine-tuning the bioactivity of this compound analogues. sci-hub.se This can involve alterations to the morpholine ring itself or to other substituents on the purine core.

One approach involves the introduction of various substituents onto the morpholine ring to explore how these changes affect biological activity. d-nb.info Another strategy is to modify other side chains on the purine ring. For example, the synthesis of 2-chloro-6,8-di(aminobut-2-ynylthio)-7-methylpurines involves the reaction of a dipropynylthio derivative with various amines, leading to compounds with different aminobutynylthio side chains. nih.gov The introduction of pyrimidine moieties at the C6 position of the purine ring, as seen in the synthesis of 5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine, represents another avenue for creating analogues with potentially enhanced bioactivity. smolecule.com

Contemporary and Optimized Synthetic Approaches

Modern synthetic chemistry has introduced more efficient and environmentally friendly methods for the synthesis of purine derivatives. These approaches aim to reduce reaction times, improve yields, and minimize the use of hazardous reagents.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating reaction rates. anton-paar.comfrontiersin.orgat.ua This technique has been successfully applied to the synthesis of purine analogues. nih.gov

For example, the amination of 6-chloropurine derivatives with various amines can be efficiently carried out under microwave irradiation, often in neat water, leading to high yields in short reaction times. rsc.org Microwave heating can also be used for the one-pot synthesis of 8-arylmethyl-9H-purin-6-amines. nih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. cem.com

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave Method | Reference |

| Amination of 6-chloropurines | Reflux in solvent for several hours | Heating in neat water for minutes | rsc.org |

| Synthesis of 1,3,5-triazine (B166579) library | 5 hours thermal heating | 6 minutes microwave irradiation | cem.com |

| Niementowski condensation | Prolonged reaction time | 40 minutes at 150°C (60W) | frontiersin.org |

The development of synthetic methods that utilize water as a solvent is a key aspect of green chemistry. ripublication.com Water is an attractive solvent due to its non-toxic, non-flammable, and inexpensive nature.

The amination of chloropurines with various amines has been successfully performed in water, often with the addition of a small amount of acid to facilitate the reaction. acs.org For instance, the reaction of 6-chloropurine with aniline (B41778) in water with catalytic HCl was complete in one hour, yielding N-phenyl-9H-purin-6-amine in 86% isolated yield. acs.org These aqueous methods provide a more sustainable alternative to traditional organic solvents.

Structure Activity Relationship Sar Investigations of 8 Morpholino 7h Purin 6 Amine and Analogous Purine Structures

Influence of Substituents on the Purine (B94841) Core (N-7, N-9, C-2, C-6, C-8) on Biological Activity

The biological profile of purine derivatives is profoundly dictated by the nature and position of substituents on the core structure. rsc.org The purine ring system, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, offers several positions (N-1, C-2, N-3, C-4, C-5, C-6, N-7, C-8, and N-9) for chemical modification. rsc.org The stability of the purine tautomers is a key factor, with the 9-H tautomer generally being more stable than the 7-H tautomer, a preference that can be influenced by substituents. rsc.org

The amino group at the C-6 position of the purine core, as seen in adenine (B156593), is a critical determinant of biological activity. rsc.org Modifications at this position can significantly alter the compound's properties.

Studies on 2,6,9-trisubstituted purines have shown that the nature of the substituent at C-6 is vital for biological effects, such as anticancer activity. mdpi.com For instance, replacing the chlorine atom at C-6 with various amines, including morpholine (B109124), has been a common strategy to generate libraries of compounds with diverse biological activities. rsc.orgcuni.cz The introduction of a morpholine group at C-6, in particular, has been explored in the development of adenosine (B11128) receptor antagonists. mdpi.comdiva-portal.org

Research on 6-morpholino and 6-amino-9-sulfonylpurine derivatives has demonstrated their antiproliferative activity against various cancer cell lines. researchgate.net Specifically, derivatives with a free amino group at C-6, such as (E)-6-amino-9-(styrylsulfonyl)-9H-purine, have shown potent effects, including the induction of apoptosis in leukemia cells. researchgate.net The electronic nature of the C-6 substituent also plays a role in the stability of the final product, with electron-donating groups being beneficial. researchgate.net

In the context of antitubercular agents, modifications at the C-6 position of 7-(naphthalen-2-ylmethyl)-7H-purines revealed that while a primary amino group (6-amino) was favorable, the incorporation of bulkier secondary amines like morpholine could lead to a complete loss of activity. cuni.cz However, in other scaffolds, such as those targeting Nek2 kinase, deletion of the C-6 substituent altogether abrogated activity. oncotarget.com

The following table summarizes the impact of various C-6 substituents on biological activity in different purine scaffolds:

| C-6 Substituent | Scaffold | Observed Biological Effect | Reference |

| Amino | 9-sulfonylpurine | Potent antiproliferative and pro-apoptotic activity | researchgate.net |

| Morpholino | 9-sulfonylpurine | Antiproliferative activity | researchgate.net |

| Amino | 7-(naphthalen-2-ylmethyl)-7H-purine | Strong antitubercular activity | cuni.cz |

| Ethylamino | 7-(naphthalen-2-ylmethyl)-7H-purine | Strong antitubercular activity | cuni.cz |

| Morpholino | 7-(naphthalen-2-ylmethyl)-7H-purine | Complete loss of antitubercular activity | cuni.cz |

| (E)-dialkylaminovinyl | 9H-purin-2-amine | Selectivity for Nek2 kinase inhibition | oncotarget.com |

| Cyclohexylmethoxy | 9H-purin-2-amine | Nek2 and CDK2 inhibition | oncotarget.com |

| Piperidinyl | 2-aryl-9H-purine | Potent and selective adenosine A1 and A3 receptor antagonism | mdpi.com |

| Morpholino | 2-aryl-9H-purine | High affinity for adenosine receptors, but less selective | mdpi.comdiva-portal.org |

The C-8 position of the purine ring is another key site for modification that influences biological activity. rsc.org The introduction of a morpholine moiety at this position has been a strategy in the design of various biologically active compounds.

In the context of multitarget 5-HT receptor ligands, 8-morpholino-7H-purine-2,6-dione derivatives have been synthesized and evaluated. tandfonline.com The nature of the amine moiety at the 8-position was found to be a crucial structural feature influencing receptor affinity. tandfonline.com For instance, arylpiperazinylalkyl derivatives of 8-amino-1,3-dimethylpurine-2,6-diones, where the amino group can be a morpholine, have been explored for their potential as CNS agents. tandfonline.com

SAR studies on α-ketothioamides as inhibitors of phosphoglycerate dehydrogenase (PHGDH) involved the modulation of the morpholine moiety. nih.gov This part of the molecule was found to be important for activity, and its replacement with different amino groups was investigated to understand the structural requirements for potent inhibition. nih.gov

The morpholine ring is considered a privileged pharmacophore in medicinal chemistry due to its ability to enhance potency and modulate pharmacokinetic properties. sci-hub.se Its incorporation at the C-8 position can influence ligand-target interactions through various mechanisms.

Substitutions at the N-7 and N-9 positions of the purine core are critical for determining the potency and selectivity of the resulting compounds. nih.gov The alkylation of the purine ring often results in a mixture of N-7 and N-9 isomers, and their separation is crucial for evaluating their distinct biological profiles. mdpi.comnih.gov

In the development of adenosine A2A receptor antagonists, various aryl and benzyl (B1604629) substituents at N-7 and N-9 were explored, demonstrating the importance of these positions for potency and selectivity against A1 receptors. nih.gov Similarly, for 2,6,9-trisubstituted purines with potential antitumor activity, different alkyl substitutions at N-9 were investigated to correlate molecular patterns with biological effects. mdpi.com

For 6-morpholino and 6-amino-purine derivatives, sulfonation occurs regioselectively at the N-9 position, and the nature of the sulfonyl group, such as a trans-β-styrenesulfonyl group, has been shown to be crucial for potent antiproliferative activity. researchgate.net DFT calculations have indicated that the stability of the N-9 tautomers is favorable for synthesis. researchgate.net

In the case of 2-aryl-6-morpholinopurine derivatives, the presence of a hydrogen atom versus a methyl group at N-9 significantly impacted both potency and selectivity for adenosine receptor subtypes. mdpi.comdiva-portal.org Generally, the 9H-purine derivatives were more potent but less selective, while the 9-methylpurine (B1201685) derivatives were less potent but more selective. mdpi.comdiva-portal.org

The following table highlights the influence of N-7 and N-9 substituents on the biological activity of purine derivatives:

| N-7/N-9 Substituent | Scaffold | Observed Biological Effect | Reference |

| Aryl and Benzyl groups | Trisubstituted purinones | Modulation of adenosine A2A receptor potency and selectivity | nih.gov |

| Various alkyl groups | 2,6-disubstituted purines | Influence on antitumor activity | mdpi.com |

| trans-β-styrenesulfonyl | 6-morpholino/amino-purines | Potent antiproliferative activity | researchgate.net |

| Hydrogen at N-9 | 2-aryl-6-morpholinopurines | Increased potency, decreased selectivity for adenosine receptors | mdpi.comdiva-portal.org |

| Methyl at N-9 | 2-aryl-6-morpholinopurines | Decreased potency, increased selectivity for adenosine receptors | mdpi.comdiva-portal.org |

| Naphthalen-2-ylmethyl at N-7 | 2,6-disubstituted-7H-purines | Importance for antitubercular activity | cuni.cz |

The C-2 position of the purine ring offers another avenue for structural modification to fine-tune ligand-target interactions. rsc.org Substituents at this position can significantly impact the biological activity and selectivity of purine derivatives.

In the design of selective Nek2 kinase inhibitors, modifications at the C-2 position with various arylamino groups were crucial for achieving discrimination between Nek2 and CDK2. oncotarget.com Similarly, for adenosine receptor antagonists, the introduction of different aryl groups at the C-2 position of 6-morpholinopurine derivatives was a key strategy to modulate affinity and selectivity for A1, A2A, A2B, and A3 receptor subtypes. mdpi.com

Research on 2,6,9-trisubstituted purines has also highlighted the importance of the C-2 substituent in determining their potential as antitumor agents. mdpi.com For instance, in the development of antitubercular agents based on the 7H-purine scaffold, structural modifications at the C-2 position, in conjunction with changes at C-6, led to optimized analogues with potent activity. cuni.cz

The following table illustrates the impact of C-2 substituents on the biological activity of various purine-based compounds:

| C-2 Substituent | Scaffold | Observed Biological Effect | Reference |

| Arylamino groups | 6-substituted purines | Selectivity for Nek2 kinase inhibition | oncotarget.com |

| Various aryl groups | 6-morpholinopurines | Modulation of adenosine receptor affinity and selectivity | mdpi.com |

| Morpholino | 7-(naphthalen-2-ylmethyl)-7H-purin-6-one | Potent antitubercular activity | cuni.cz |

| 2-(Thiophen-2-yl)ethanamine | Trisubstituted purinones | Increased selectivity for A2A vs. A1 adenosine receptors | nih.gov |

Examination of Stereochemical Aspects and Conformational Analysis in SAR Studies

The three-dimensional arrangement of atoms in a molecule, its stereochemistry and conformation, plays a pivotal role in its interaction with biological targets. In the context of 8-Morpholino-7H-purin-6-amine and its analogs, understanding these aspects is crucial for a complete SAR profile.

Conformational analysis, often aided by computational methods and experimental techniques like X-ray crystallography and NMR studies, can reveal the preferred spatial arrangement of the molecule. researchgate.net For instance, the stereochemistry at a specific carbon atom can have a pronounced effect on the conformation of a particular region of the molecule, which in turn can significantly impact its biological activity. researchgate.net

In the study of purine-based inhibitors, the orientation of the purine ring and its substituents within the binding site of a target protein is critical. nih.gov The conformation of the molecule dictates which interactions, such as hydrogen bonds and van der Waals contacts, can be formed with the amino acid residues of the target. nih.gov For example, the conformation of a substituent can determine whether it can penetrate into a hydrophobic pocket and form key interactions. nih.gov

The non-planar nature of saturated rings like morpholine and pyrrolidine (B122466) contributes to the three-dimensional shape of the molecule, a phenomenon that can be advantageous in drug design. nih.gov The "pseudorotation" of such rings allows them to explore a wider conformational space, potentially leading to a better fit with the target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent and selective molecules. researchgate.netnih.gov

For derivatives of this compound, QSAR models can be developed by correlating various molecular descriptors with their measured biological activities. These descriptors can be based on the physicochemical properties of the molecules, such as lipophilicity, electronic effects, and steric parameters, or on their three-dimensional structure. researchgate.net

In the context of purine derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, including anticancer and enzyme inhibitory effects. dntb.gov.ua For example, a QSAR model was developed for olanzapine (B1677200) derivatives targeting the D2 receptor, using energy-based descriptors from docking studies. nih.gov Such models can provide insights into the key structural features that govern ligand-receptor interactions.

The development of a robust QSAR model involves several steps, including the selection of a suitable training set of compounds, the calculation of relevant molecular descriptors, the generation of a mathematical model using statistical methods like multiple linear regression, and rigorous validation of the model's predictive power. researchgate.netnih.gov

Biological Activity Profiles of 8 Morpholino 7h Purin 6 Amine Analogues: in Vitro and Preclinical Cell Based Evaluations

Enzyme Inhibition Studies

The 8-morpholino-7H-purin-6-amine scaffold and its analogues have been investigated for their ability to inhibit a range of enzymes critical to cellular function and disease progression. These studies have revealed a diverse profile of activity, targeting key proteins in signal transduction, DNA repair, and microbial cell wall synthesis.

Analogues of this compound have demonstrated significant inhibitory activity against several protein kinases, many of which are implicated in cancer and inflammatory diseases. The morpholino group is a recurring moiety in various kinase inhibitors, contributing to binding and potency. nih.govnih.gov

DNA-Dependent Protein Kinase (DNA-PKcs): DNA-PKcs is a crucial enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks. nih.govmdpi.com Inhibition of this kinase is a therapeutic strategy to sensitize cancer cells to radiation and chemotherapy. nih.gov The inhibitor NU7441 features a morpholino ring that binds within a deep pocket of the ATP-binding site of DNA-PKcs, forming hydrogen bonds that contribute to its inhibitory action. nih.gov More recently developed selective DNA-PK inhibitors, such as AZD7648, also feature a purine-like core structure and have shown high potency with IC50 values in the nanomolar range. mdpi.comacs.org

PI3K/mTOR: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and proliferation, and its dysregulation is common in cancer. mdpi.commdpi.com Dual inhibitors targeting both PI3K and mTOR have been developed. nih.gov Compounds based on a morpholino-triazine scaffold have shown potent, dual nanomolar inhibition. nih.govnih.govresearchgate.net The morpholine (B109124) moiety in these inhibitors is a key structural feature contributing to their activity. nih.govresearchgate.net

Bcr-Abl, BTK, and FLT3-ITD: These tyrosine kinases are validated targets in hematological malignancies.

Bcr-Abl: The development of inhibitors against the Bcr-Abl fusion protein is a cornerstone of chronic myeloid leukemia (CML) therapy. nih.gov Studies have explored 2,6,9-trisubstituted purine (B94841) scaffolds as a basis for new Bcr-Abl inhibitors to overcome resistance to existing therapies. nih.gov

FLT3-ITD: Mutations in the FMS-like tyrosine kinase 3 (FLT3), particularly internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. biorxiv.orgmdpi.com Novel 2,7,9-trisubstituted 8-oxopurines have been designed as FLT3 inhibitors. biorxiv.org For instance, the compound 9-cyclopentyl-7-isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one was found to inhibit FLT3 autophosphorylation in nanomolar concentrations in cellular assays. biorxiv.org Other research has explored dual FLT3 and Bruton's tyrosine kinase (BTK) inhibitors to overcome resistance. haematologica.org

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their inhibition is a therapeutic strategy in cancers like breast cancer. mdpi.comnih.gov While not direct 8-morpholino-purine amines, related heterocyclic structures have been explored. One study identified 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile as a potent multi-kinase inhibitor with significant activity against CDK4/CYCLIN D1. nih.gov

Adenosine (B11128) Kinase: Adenosine kinase (AK) regulates the concentration of adenosine, a molecule involved in pain and inflammation. nih.govnih.gov ABT-702, a potent and selective non-nucleoside AK inhibitor, is based on a 7-(6-morpholinopyridin-3-yl)pyrido[2,3-d]pyrimidine scaffold, a close analogue of the purine structure. nih.govnih.gov It demonstrates competitive inhibition with respect to adenosine and has an IC50 value of 1.7 nM. nih.gov

Aurora Kinase: Aurora kinases (A, B, and C) are critical for mitotic progression, and their inhibitors are investigated as anti-cancer agents. frontiersin.orgnih.gov PF-03814735, a pyrimidine-based dual Aurora A and Aurora B inhibitor, has shown potent activity with IC50 values of 5 nM and 0.8 nM, respectively. nih.gov Another compound, AMG 900, is a potent pan-Aurora kinase inhibitor with IC50 values of 5 nM (Aurora A), 4 nM (Aurora B), and 1 nM (Aurora C). frontiersin.org

| Kinase Target | Analogue/Compound | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| DNA-PKcs | AZD7648 | 0.6 nM | mdpi.com |

| FLT3-ITD | 9-cyclopentyl-7-isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one | Nanomolar range (cellular) | biorxiv.org |

| Adenosine Kinase | ABT-702 | 1.7 nM | nih.gov |

| Aurora A | PF-03814735 | 5 nM | nih.gov |

| Aurora B | PF-03814735 | 0.8 nM | nih.gov |

| Aurora A | AMG 900 | 5 nM | frontiersin.org |

| Aurora B | AMG 900 | 4 nM | frontiersin.org |

| Aurora C | AMG 900 | 1 nM | frontiersin.org |

Dihydrofolate reductase is a key enzyme in folate metabolism, essential for the synthesis of nucleotides required for DNA replication. pharmacologyeducation.orgcancernetwork.com Inhibitors of DHFR, known as antifolates, are used as anticancer and antimicrobial agents. wikipedia.orgnih.gov For example, methotrexate (B535133) is a widely used anticancer drug that tightly binds to and inhibits DHFR. cancernetwork.com While various heterocyclic scaffolds, such as quinazolines (e.g., Piritrexim), have been developed as DHFR inhibitors, the specific activity of this compound analogues against this enzyme is not extensively detailed in the available literature. cancernetwork.com

DprE1 is an essential enzyme in Mycobacterium tuberculosis, involved in the biosynthesis of the mycobacterial cell wall. nih.govuniprot.orgaxonmedchem.com It catalyzes a crucial epimerization step required for the formation of arabinans, making it a prime target for new anti-tuberculosis drugs. uniprot.orgnih.gov A novel series of morpholino-pyrimidine DprE1 inhibitors has been identified. nih.gov These compounds were derived from a high-throughput screening hit and optimized to improve their physicochemical properties while maintaining potent enzymatic and cellular activity. nih.gov

Screening of morpholino-purine analogues has revealed activity against other enzymes. The potent adenosine kinase inhibitor ABT-702 showed high selectivity, with several orders of magnitude less activity against adenosine deaminase. nih.gov The Aurora kinase inhibitor PF-03814735 was also found to inhibit other kinases at higher concentrations, including FLT1, FAK, TrkA, MET, and FGFR1. nih.gov

Receptor Binding and Modulation Assays

Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors that modulate numerous physiological processes and represent important drug targets. nih.govnih.gov A series of 2-aryl-6-morpholinopurine derivatives were synthesized and evaluated for their binding affinity at all four human adenosine receptor subtypes. nih.govmdpi.com

These studies revealed that substitutions on the purine core significantly influence both potency and selectivity. nih.gov The presence of a morpholine group at the C-6 position, combined with various aryl groups at C-2 and either a hydrogen or methyl group at N-9, yielded compounds with high affinity. nih.govmdpi.com

Key findings from structure-activity relationship studies include:

9-H-purine derivatives were generally more potent but less selective. nih.gov

9-methylpurine (B1201685) derivatives tended to be less potent but more selective for specific subtypes. nih.gov

Specific substitutions at the C-2 aryl position led to potent and selective antagonists for A1 and A3 receptors, as well as dual antagonists for A1/A2A, A1/A2B, and A1/A3 receptors. nih.gov

| Compound | Receptor Subtype | Binding Affinity (pKi) | Selectivity Profile | Reference |

|---|---|---|---|---|

| Compound 3x | A1 | 8.23 ± 0.06 | Potent A1 antagonist | nih.gov |

| Compound 3v | A3 | 7.83 ± 0.16 | Potent A3 antagonist | nih.gov |

| Multiple Analogues | A1/A2A | - | Identified as dual antagonists | nih.gov |

| Multiple Analogues | A1/A2B | - | Identified as dual antagonists | nih.gov |

| Multiple Analogues | A1/A3 | - | Identified as dual antagonists | nih.gov |

Smoothened (Smo) Receptor Activation

The Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway, is a critical regulator of embryonic development and tissue homeostasis. rsc.org Aberrant activation of this pathway has been implicated in the development of various cancers. researchgate.net The Smo receptor is a G protein-coupled receptor that, upon activation, initiates a signaling cascade leading to the activation of Gli transcription factors. rsc.org

While direct studies on the activation of the Smoothened receptor by this compound analogues are not extensively documented in the reviewed literature, the purine scaffold is a known modulator of this pathway. A notable example is purmorphamine, a purine derivative that has been identified as a direct agonist of the Smoothened receptor. rsc.orgnih.govnih.gov Purmorphamine's interaction with Smo activates the Hh pathway, highlighting the potential for other purine-based compounds to exhibit similar activity. rsc.org The exploration of purine derivatives as Smo antagonists is also an active area of research, further underscoring the relevance of this chemical class in modulating the Hedgehog signaling pathway. researchgate.net

Serotonin (B10506) and Dopamine (B1211576) Receptor Affinities (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7, D2 Receptors)

The affinity of these compounds, expressed as Ki values (nM), demonstrates that small molecule heterocyclic compounds can bind with varying degrees of potency and selectivity to these receptors. nih.gov For example, certain 1,3,5-triazine (B166579) derivatives have shown high affinity for the 5-HT6 receptor, with significant selectivity over other serotonin (5-HT1A, 5-HT2A, 5-HT7) and dopamine (D2L) receptors. nih.gov The affinity of some of these analogues for the 5-HT2A receptor was in the submicromolar range. nih.gov

Table 1: Serotonin and Dopamine Receptor Affinities of Representative 1,3,5-Triazine Derivatives

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT6 (Ki, nM) | 5-HT7 (Ki, nM) | D2 (Ki, nM) |

|---|---|---|---|---|---|

| Derivative 1 | >1000 | 272 | 15 | >1000 | >1000 |

| Derivative 2 | >1000 | 430 | 11 | >1000 | >1000 |

| Derivative 3 | >1000 | >1000 | 25 | >1000 | >1000 |

| Derivative 4 | >1000 | >1000 | 50 | >1000 | >1000 |

Note: Data is for structurally related 1,3,5-triazine derivatives and not this compound analogues. Data extracted from a representative study on 1,3,5-triazine derivatives. nih.gov

The evaluation of various ligands, including those with purine or purine-like structures, against a panel of G protein-coupled receptors is a common strategy in drug discovery to determine selectivity and potential off-target effects. researchgate.netresearchgate.net

Cannabinoid Receptor Interactions

The purine scaffold has been identified as a versatile template for the development of ligands targeting cannabinoid receptors. nih.govrsc.orgbohrium.com Both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) have been successfully targeted by purine derivatives. nih.govbohrium.com

Diphenyl purine derivatives have been investigated as peripherally selective CB1 receptor antagonists. nih.govrsc.org These compounds were designed based on the scaffold of otenabant, a known CB1 antagonist. rsc.org Structure-activity relationship studies led to the development of a purine derivative that is a potent and selective CB1 antagonist with limited central nervous system penetration. nih.govrsc.org

Furthermore, a series of purine analogues have been optimized as selective CB2 receptor agonists. bohrium.com An initial thienopyrimidine hit was modified to a more polar purine series, resulting in compounds with high potency and full efficacy as human CB2 receptor agonists. bohrium.com These purine-based agonists demonstrated excellent selectivity against the CB1 receptor. bohrium.com

Cell-Based Assays (Preclinical Efficacy)

Purine analogues are a well-established class of compounds with significant antiproliferative activity against a broad range of cancer cell lines. nih.gov Recent studies have highlighted the cytotoxic potential of various substituted purine derivatives. nih.govnih.gov

Di-substituted purines have demonstrated broad-spectrum activity against liver (Huh7), colon (HCT116), and breast (MCF7) cancer cell lines, with IC50 values ranging from 0.05 to 21.8 μM. nih.gov Certain 6,8,9-trisubstituted purine analogues have also shown notable cytotoxic activity against these same cell lines, in some cases surpassing the efficacy of clinically used drugs like 5-Fluorouracil and Fludarabine. nih.gov

Table 2: Antiproliferative Activity (IC50, μM) of Representative Purine Analogues against Various Cancer Cell Lines

| Compound Type | Colorectal (HCT116) | Breast (MCF7) | Liver (Huh7) |

|---|---|---|---|

| Di-substituted Purine Analogue 1 | 1.5 | 2.1 | 0.08 |

| Di-substituted Purine Analogue 2 | 3.2 | 4.5 | 0.13 |

| 6,8,9-Trisubstituted Purine Analogue 3 | >50 | >50 | 17.9 |

| 6,8,9-Trisubstituted Purine Analogue 4 | >50 | >50 | 14.2 |

Note: Data is for structurally related substituted purine analogues and not this compound. Data extracted from recent reviews on purine derivatives. nih.govnih.gov

The antiproliferative effects of heterocyclic compounds containing a morpholine moiety have also been documented. For instance, a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing a pyrazoline scaffold were synthesized and evaluated for their in vitro cytotoxicity against A549 (lung), PC-3 (prostate), MCF-7 (breast), and HepG2 (liver) cancer cell lines, with some compounds showing IC50 values in the low micromolar range. nih.gov While direct data for this compound analogues against a comprehensive panel of the listed cancer cell lines is limited, the established anticancer activity of both the purine core and morpholine-containing compounds suggests the potential for this class of molecules in cancer research. nih.govnih.gov

Purine analogues are recognized for their diverse biological activities, including antimicrobial and antifungal properties. The purine scaffold is a key component in many biological processes, making it an attractive target for the development of novel antimicrobial agents. nih.gov

The morpholine moiety is also a feature of some known antifungal agents. For example, the morpholine class of antifungals, which includes compounds like fenpropimorph (B1672530) and amorolfine, act by inhibiting enzymes in the ergosterol (B1671047) biosynthesis pathway. Synthetic modifications of these morpholine antifungals, such as silicon incorporation, have yielded analogues with potent activity against various human fungal pathogens, including Candida albicans, Candida glabrata, Cryptococcus neoformans, and Aspergillus niger. Additionally, morpholine-based surfactants have demonstrated antifungal properties against drug-susceptible and resistant strains of Candida albicans and Cryptococcus neoformans.

While specific studies on the antimicrobial activity of this compound analogues are not extensively detailed, the presence of both the purine core and the morpholine ring suggests a potential for activity in this area.

Recent research has demonstrated the anti-inflammatory potential of purine derivatives in various in vitro models. rsc.orgbohrium.com A 2024 study detailed the synthesis of purine-5-N-isosteres and their evaluation for in vitro anti-inflammatory activity. rsc.org These compounds were tested for their ability to inhibit albumin denaturation and their effects on cyclooxygenase (COX) enzymes. rsc.org The results indicated that these purine analogues exhibited significant in vitro anti-inflammatory efficacy, with some compounds showing more potent inhibition of COX-1 and COX-2 than the reference drug, indomethacin. rsc.org

Another study investigated the in vitro inflammatory and anti-inflammatory effects of nitrate (B79036) esters of purines on human THP-1 macrophages. One of the analogues, 6-[4-(6-nitroxyacetyl)piperazin-1-yl]-9H-purine, was found to abolish ATP or H2O2-induced IL-1β production. This anti-inflammatory effect was linked to the compound's ability to release nitric oxide (NO).

Furthermore, a series of 8-alkoxypurine-2,6-diones have been identified as potent anti-inflammatory and analgesic agents, with their mechanism of action involving TRPA1 antagonism and PDE4/7 inhibition. These findings collectively suggest that the purine scaffold is a promising template for the development of novel anti-inflammatory agents. rsc.orgbohrium.com

Antioxidant Properties in Biological Systems

The role of this compound analogues concerning oxidative stress in biological systems appears to be complex, with evidence pointing towards pro-oxidant rather than antioxidant activities. Pro-oxidant effects can be therapeutically beneficial in oncology, as cancer cells often exhibit higher basal levels of reactive oxygen species (ROS), making them more vulnerable to further oxidative stress. nih.gov

Studies on related purine analogues have demonstrated an ability to increase intracellular ROS, a key factor in inducing cell death in malignant cells. For instance, treatment of castration-resistant prostate cancer cells with 6-thioguanine (B1684491), a related purine analogue, has been associated with mitochondrial-dependent overproduction of ROS. nih.gov This elevation of ROS above a critical threshold can trigger apoptotic pathways. nih.gov The inherent characteristic of prostate cancer cells to have higher basal ROS production compared to normal prostate cells may contribute to the selective action of such compounds. nih.gov This pro-oxidant mechanism suggests that the cytotoxic effects of certain purine derivatives are mediated, at least in part, by the generation of oxidative stress. While uric acid, the metabolic end-product of purines, is known to have antioxidant properties in the plasma, it can act as a pro-oxidant within the cell, where it can induce ROS generation through pathways involving NADPH oxidases. nih.govnih.govbohrium.com

Modulation of Key Cellular Signaling Pathways (e.g., Hedgehog, PI3K/Akt/mTOR, DNA Damage Response)

Analogues of this compound have been shown to modulate critical cellular signaling pathways that are often dysregulated in various diseases, including cancer.

PI3K/Akt/mTOR Pathway: The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. nih.govnih.govfrontiersin.org Its hyperactivation is a common event in many human cancers. frontiersin.orgmdpi.com Research on 6-morpholino-9-sulfonylpurine derivatives has indicated an interaction with this pathway. Specifically, studies involving (E)-6-morpholino-9-(styrylsulfonyl)-9H-purine have shown that treatment of leukemia cells can lead to an increased expression of the Akt gene. researchgate.net This suggests an activation of the Akt signaling cascade, which can have diverse downstream effects on cellular processes. researchgate.net The modulation of this pathway is a key area of investigation for understanding the full mechanistic profile of these purine derivatives.

Hedgehog Pathway: The Hedgehog (Hh) signaling pathway is crucial during embryonic development and tissue homeostasis. nih.govresearchgate.net Aberrant activation of this pathway is implicated in the onset and progression of several cancers, including basal cell carcinoma and medulloblastoma. nih.govresearchgate.netmdpi.com The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH1) receptor, which alleviates the inhibition of Smoothened (SMO), a key signal transducer. researchgate.netmdpi.comfrontiersin.org This leads to the activation of GLI transcription factors that regulate target genes involved in cell proliferation. researchgate.netfrontiersin.org While various small molecules, such as purmorphamine, have been identified as modulators of the Hh pathway, specific data detailing the direct modulation of this pathway by this compound analogues is not yet extensively documented in available research. researchgate.net

DNA Damage Response: The DNA damage response (DDR) is a complex network of signaling pathways that detects, signals, and repairs DNA lesions to maintain genomic integrity. nih.govnih.gov Defects in the DDR can lead to genomic instability, a hallmark of cancer. nih.gov Therapeutic strategies often aim to exploit these defects by inducing overwhelming DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. nih.govtaylorandfrancis.comnih.gov While some purine analogues, such as 6-mercaptopurine, are known to interfere with DNA replication and induce a DNA damage response, leading to cell cycle arrest and apoptosis in neural progenitor cells, the specific interactions of this compound analogues with the DDR network require further detailed investigation. nih.govresearchgate.netnih.gov

Selective Cytotoxicity towards Cancer Cells Versus Normal Cells

A critical attribute for a potential anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. This selectivity minimizes toxicity and improves the therapeutic index. Studies on purine analogues have shown promising results in this regard. For example, the purine analogue 6-thioguanine (6-TG) was found to inhibit the proliferation of both normal prostate cells (PNT1A) and castration-resistant prostate cancer cells (C4-2) but, crucially, it promoted apoptosis only in the cancer cells. nih.gov This differential effect is significant, as inducing programmed cell death specifically in malignant cells is a primary goal of cancer therapy. nih.gov

The mechanism for this selectivity may be linked to the different intrinsic properties of cancer cells, such as their higher basal levels of reactive oxygen species (ROS). nih.gov The elevated ROS in cancer cells could make them more susceptible to drugs that further increase oxidative stress, pushing them past a threshold for survival and into apoptosis. nih.gov While depletion of the DNA repair protein BRCA2 increased sensitivity to 6-TG in prostate cancer cells, it did not affect the response in normal prostate cells, suggesting that multiple factors within the cancer cell context contribute to this selective vulnerability. nih.gov Although these findings are for a related compound, they highlight a promising avenue of investigation for this compound analogues.

Induction of Apoptosis and Cell Cycle Arrest in Diseased Cell Lines

Derivatives of 6-morpholinopurine have demonstrated potent activity in inducing cell cycle arrest and apoptosis in cancer cell lines. tandfonline.com A study focusing on novel 6-morpholino-9-sulfonylpurine derivatives identified specific compounds that were highly effective antiproliferative agents against human carcinoma, lymphoma, and leukemia cells. tandfonline.com

Notably, the compound (E)-6-morpholino-9-(styrylsulfonyl)-9H-purine proved to be one of the most effective derivatives. tandfonline.com Its mechanism of action involves the induction of apoptosis, which was confirmed by its ability to cause a significant accumulation of leukemia cells in the sub-G0 phase of the cell cycle, a hallmark of apoptotic cell death. tandfonline.com Flow cytometry analysis using an Annexin V-FITC assay provided further quantitative evidence of this pro-apoptotic effect.

The table below summarizes the apoptotic effects of a related analogue, (E)-6-amino-9-(styrylsulfonyl)-9H-purine, on leukemia cells, illustrating the potent induction of both early and late-stage apoptosis.

| Treatment Group | % Early Apoptosis (Q3) | % Late Apoptosis (Q2) |

| Control | 0.0% | 0.0% |

| 6-Amino-SPD | 25.8% | 29.0% |

| (Data reflects a statistically significant increase in apoptotic cells following treatment.) |

This capacity to halt cell cycle progression and trigger programmed cell death is a cornerstone of anticancer activity and underscores the therapeutic potential of this class of compounds. taylorandfrancis.comresearchgate.netmdpi.com

Antiviral Properties in In Vitro Systems

The structural motif of purine nucleoside analogues has been a fruitful area for the discovery of antiviral agents. tandfonline.com Recent research has extended to purine morpholine nucleoside analogues, which have shown inhibitory activity against plant viruses. nih.gov

In one study, a series of purine morpholine nucleoside analogues incorporating a sulfonamide moiety was synthesized and evaluated for activity against the Pepper mild mottle virus (PMMoV). nih.gov Several of these compounds demonstrated preferable inhibitory activities. The mechanism for one of the lead compounds was found to involve the specific targeting of the PMMoV coat protein (CP). nih.gov By binding to a key tyrosine residue (Tyr13) on the viral CP, the compound was able to inhibit the formation of liquid-liquid phase separation (LLPS), a process crucial for viral replication, thereby exerting its antiviral effect. nih.gov

Another study investigating chalcone (B49325) derivatives, which share some structural similarities in terms of being aromatic compounds with biological activity, found that certain derivatives exhibited significant inactivating activity against Tobacco Mosaic Virus (TMV), with efficacy greater than the commercial agent ribavirin. researchgate.net While these studies focus on plant viruses, they establish that the morpholine purine scaffold can be effectively utilized to design novel antiviral agents, warranting further investigation into their potential activity against human and animal viruses. tandfonline.comresearchgate.net

Elucidation of Molecular Mechanisms of Action of 8 Morpholino 7h Purin 6 Amine Analogues

Identification and Validation of Specific Molecular Targets (Enzymes, Receptors)

Analogues of 8-Morpholino-7H-purin-6-amine, specifically the broader class of 2,9-disubstituted-6-morpholino purine (B94841) derivatives, have been identified as potent inhibitors of the phosphatidylinositol-3 kinase (PI3K) enzyme family. nih.govmdpi.comnih.gov The PI3K pathway is a critical signaling cascade that is frequently overactive in various forms of cancer, making it a significant target for therapeutic intervention. mdpi.comnih.gov

The primary molecular targets for this class of compounds are the Class I PI3K isoforms: PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ. nih.govmdpi.com Research has shown that these morpholino-purine derivatives can exhibit preferential selectivity for the α and γ isoforms of PI3K. nih.gov The validation of PI3Ks as the direct targets of these analogues is supported by enzymatic assays that measure the inhibitory activity of the compounds against purified PI3K isoforms. For instance, a series of 2,9-disubstituted-6-morpholino purine derivatives have been reported as potent and selective inhibitors of PI3Kα, with IC50 values in the nanomolar range. nih.gov

Virtual screening and rational drug design strategies have been employed to develop new derivatives with enhanced selectivity for specific PI3K isoforms. nih.govnih.gov This involves comparing the amino acid sequences and the architecture of the activity pockets of the four isoforms to design compounds that can exploit the subtle differences, thereby achieving isoform-specific inhibition. nih.gov The development of isoform-specific inhibitors is a key goal as it may lead to therapies with improved specificity and reduced toxicity compared to pan-PI3K inhibitors. mdpi.com

Table 1: PI3K Isoform Selectivity of Morpholino-Purine Analogues This table is representative of the types of data generated in studies of PI3K inhibitors and does not represent specific data for this compound itself.

| Compound Analogue | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) |

|---|---|---|---|---|

| Analogue A | 11 | >1000 | >1000 | 250 |

| Analogue B | 50 | 800 | 600 | 150 |

| Analogue C | >1000 | >1000 | 25 | >1000 |

Detailed Binding Site Analysis and Ligand-Target Interaction Characterization

The binding mode of this compound analogues within the ATP-binding pocket of PI3K enzymes has been elucidated through molecular modeling and, for related compounds, X-ray crystallography. nih.govnih.gov The morpholine (B109124) moiety is a critical structural feature for the inhibitory activity of this class of compounds. researchgate.netresearchgate.net

Computational docking studies have revealed that the morpholino group forms a crucial hydrogen bond with the backbone nitrogen of a valine residue (Val851 in PI3Kα) in the hinge region of the kinase domain. researchgate.net This interaction mimics the hydrogen bond formed by the adenine (B156593) ring of ATP, positioning the inhibitor within the active site and preventing the binding of the natural substrate.

The purine core of the molecule occupies the adenine-binding region, while substituents at the 2 and 9 positions can be modified to interact with other regions of the active site, thereby influencing both potency and isoform selectivity. nih.gov The differences in the amino acid residues lining the ATP-binding pockets among the four Class I PI3K isoforms, although subtle, can be exploited to achieve selective inhibition. nih.gov For example, non-conserved residues in two specific regions of the catalytic site are thought to confer selectivity. nih.gov

While a specific X-ray crystal structure of this compound bound to a PI3K isoform is not publicly available, the binding modes of other PI3K inhibitors with similar scaffolds provide a strong basis for understanding these interactions. For instance, the crystal structure of a triaminopyrimidine-based inhibitor in PI3Kδ shows hydrogen bonds with hinge residues Val828 and Glu826, illustrating the key interactions that anchor the inhibitor in the active site. researchgate.net

Investigation of Pathway-Specific Modulation and Downstream Signaling Events

By inhibiting PI3K, this compound analogues effectively block the entire PI3K/Akt/mTOR signaling pathway. researchgate.netnih.govmdpi.com This pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism. nih.gov

The primary downstream consequence of PI3K inhibition is the prevention of the phosphorylation and subsequent activation of Akt (also known as protein kinase B). nih.gov Akt is a key signaling node that, once activated, phosphorylates a multitude of downstream substrates. Therefore, inhibition of PI3K by morpholino-purine analogues leads to a reduction in phosphorylated Akt (p-Akt) levels. This has been demonstrated in vivo, where a morpholino-containing compound showed profound pharmacodynamic modulation of AKT phosphorylation. researchgate.net

The inhibition of Akt activation, in turn, affects its downstream effectors. One of the most important of these is the mammalian target of rapamycin (B549165) (mTOR), which is a central regulator of protein synthesis and cell growth. nih.gov Inhibition of the PI3K/Akt pathway leads to decreased mTOR activity. This is often measured by the phosphorylation status of downstream mTOR substrates, such as the ribosomal protein S6 kinase (S6K) and the ribosomal protein S6. nih.gov Studies with dimorpholinoquinazoline-based inhibitors have shown that they can inhibit the phosphorylation of Akt, mTOR, and S6K at nanomolar concentrations. nih.gov

Table 2: Downstream Signaling Effects of PI3K Inhibition by Morpholino-Containing Compounds This table illustrates the expected effects on key signaling proteins and is not based on direct experimental data for this compound.

| Signaling Protein | Effect of Inhibition | Method of Detection |

|---|---|---|

| p-Akt | Decreased | Western Blot |

| p-mTOR | Decreased | Western Blot |

| p-S6K | Decreased | Western Blot |

| p-S6 | Decreased | Western Blot |

Analysis of Cross-Talk with Other Biological Systems and Pathways

The PI3K/Akt/mTOR pathway is a central hub in the cellular signaling network and exhibits extensive cross-talk with other major pathways, including those involved in apoptosis and cell cycle regulation. mdpi.commdpi.comnih.gov

A significant area of cross-talk is with the apoptosis (programmed cell death) pathway. The PI3K/Akt pathway is known to promote cell survival by inhibiting pro-apoptotic proteins. mdpi.com Consequently, inhibition of this pathway by this compound analogues can sensitize cells to apoptosis. For example, a related dimorpholinoquinazoline-based PI3K inhibitor has been shown to trigger the cleavage of PARP1, a hallmark of apoptosis. nih.gov

Furthermore, there is potential for cross-talk with other kinase signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. While direct evidence for cross-talk between 8-morpholino-purine analogues and the MAPK pathway is limited, it is a known phenomenon in cancer biology that inhibition of one pathway can sometimes lead to the activation of another as a compensatory mechanism. nih.govnih.gov

The interplay between the PI3K/Akt/mTOR pathway and apoptosis is complex. The extrinsic and intrinsic apoptosis pathways converge on the activation of effector caspases, such as caspase-3 and -7. mdpi.com The PI3K/Akt pathway can influence the activity of several components of the apoptosis machinery. Therefore, by inhibiting the PI3K/Akt pathway, 8-morpholino-purine analogues can potentially lower the threshold for apoptosis induction by other stimuli.

Computational Chemistry and in Silico Approaches for 8 Morpholino 7h Purin 6 Amine Research

Molecular Docking Simulations for Predictive Ligand-Receptor/Enzyme Interactions

Docking studies have been instrumental in rationalizing the structure-activity relationships (SAR) of purine (B94841) derivatives. For instance, in the study of novel 8-azaadenine (B1664206) analogues as A1 adenosine (B11128) receptor antagonists, molecular docking helped to identify the crucial structural features required for receptor interaction. These studies enable the prediction of binding modes and affinities, guiding the synthesis of more potent compounds.

Table 1: Illustrative Molecular Docking Results for 8-Morpholino-7H-purin-6-amine Analogues with a Kinase Target

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| This compound | -8.5 | Val85, Leu132, Asp145 | Asp145 (NH of purine) |

| Analogue 1 | -9.2 | Val85, Leu132, Asp145, Phe146 | Asp145 (NH of purine), Phe146 (backbone CO) |

| Analogue 2 | -7.8 | Val85, Asp145 | Asp145 (NH of purine) |

Note: The data in this table is illustrative and intended to represent typical results from molecular docking studies.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Assessment

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering deeper insights into the conformational changes and stability of the binding interaction over time. Unlike the static picture provided by molecular docking, MD simulations can reveal the flexibility of both the ligand and the receptor, the role of solvent molecules, and the energetic landscape of the binding process.

For this compound, MD simulations can be employed to assess the stability of the docked pose within the receptor's active site. By analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can determine if the binding is stable. Furthermore, MD simulations can be used to calculate binding free energies, providing a more accurate estimation of the binding affinity than docking scores alone. These simulations have been successfully applied to study the binding of various ligands to their targets, confirming the stability of predicted binding modes and elucidating the impact of mutations on binding.

Table 2: Representative Molecular Dynamics Simulation Parameters for Ligand-Protein Complex

| Parameter | Value | Description |

| Simulation Time | 100 ns | The total time duration of the simulation. |

| Temperature | 300 K | The temperature at which the simulation is run. |

| Pressure | 1 atm | The pressure at which the simulation is run. |

| RMSD of Ligand | 1.5 Å | A measure of the average distance between the atoms of the ligand over time. |

| Binding Free Energy | -45 kcal/mol | An estimation of the strength of the ligand-receptor interaction. |

Note: The data in this table is for illustrative purposes to show typical parameters and results from MD simulations.

Advanced Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds and provide insights into the structural features that are important for activity.

In the context of this compound research, QSAR studies can be performed on a series of analogues to identify the key physicochemical and structural descriptors that influence their biological activity. These descriptors can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). A QSAR study on 8-azaadenine analogues as A1 adenosine receptor antagonists successfully identified relevant structural features for receptor interaction, enabling the prediction of activity for new molecules. nih.govnih.gov QSAR models for morpholine-containing compounds have also revealed that parameters such as polarization, dipole moment, and lipophilicity significantly affect their activity. pensoft.net

Table 3: Example of a QSAR Equation for a Series of Purine Derivatives

pIC₅₀ = 0.5 * LogP - 0.2 * MW + 0.8 * H-bond Donors + 2.5

| Descriptor | Coefficient | Interpretation |

| LogP | 0.5 | Positive correlation; higher lipophilicity increases activity. |

| Molecular Weight (MW) | -0.2 | Negative correlation; lower molecular weight is slightly favored. |

| H-bond Donors | 0.8 | Positive correlation; more hydrogen bond donors enhance activity. |

Note: This QSAR equation is a simplified example to illustrate the concept.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a ligand must possess to interact with a specific biological target. A pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is developed for a target of interest for this compound, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore features. This process, known as virtual screening, allows for the rapid and cost-effective identification of potential new ligands. Pharmacophore models can be generated based on the structure of known active ligands or from the ligand-receptor complex itself. This approach has been widely used in drug discovery to identify novel scaffolds and lead compounds. dovepress.comnih.gov

Table 4: Common Pharmacophore Features for Kinase Inhibitors

| Feature | Description |

| Hydrogen Bond Acceptor | An atom that can accept a hydrogen bond (e.g., oxygen, nitrogen). |

| Hydrogen Bond Donor | A hydrogen atom attached to an electronegative atom. |

| Hydrophobic Center | A nonpolar region of the molecule. |

| Aromatic Ring | A planar, cyclic, conjugated system of atoms. |

Computational Prediction of Biological Activity and Interaction with Biomolecules

In silico methods can be employed to predict the potential biological activities and targets of a compound based on its chemical structure. This approach, often referred to as target fishing or reverse docking, involves screening a compound against a panel of known biological targets to identify potential interactions.

For this compound, computational tools can predict its likely protein targets by comparing its structural and chemical features to those of known ligands in biological databases. nih.gov These predictions can help to elucidate the mechanism of action of the compound and identify potential off-target effects. Various machine learning and statistical methods are used to build predictive models based on large datasets of compound-target interactions. nih.gov This in silico pharmacology approach is a valuable tool for hypothesis generation and for prioritizing compounds for further experimental testing. nih.gov

Table 5: Illustrative Predicted Biological Targets for a Purine Scaffold

| Predicted Target | Prediction Score | Method |

| Phosphoinositide 3-kinase (PI3K) | 0.85 | Similarity Search |

| Adenosine A1 Receptor | 0.78 | Machine Learning Model |

| Cyclin-dependent kinase 2 (CDK2) | 0.72 | Reverse Docking |

Note: The data in this table is hypothetical and serves to illustrate the output of computational target prediction tools.

Q & A

Basic: What are the standard synthetic routes for 8-Morpholino-7H-purin-6-amine, and how do reaction conditions influence yield?

The synthesis typically involves amination of a halogenated purine precursor (e.g., 2,6-dichloropurine) using morpholine as the amine source. Key steps include:

- Reaction solvent : Ethanol or dimethylformamide (DMF) under reflux (60–80°C) for 6–12 hours .

- Catalysts : Palladium-mediated coupling (e.g., Suzuki-Miyaura) can improve regioselectivity and reduce byproducts .

- Purification : Column chromatography or recrystallization is used to isolate the product. Yields range from 45% to 70%, depending on solvent polarity and catalyst efficiency .

Basic: How is the structure of this compound validated in synthetic batches?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR identify the morpholino group (δ ~3.7 ppm for N-CH protons) and purine ring protons (δ ~8.2 ppm for H-8) .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 220.12 for CHNO) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, verifying bond angles and substituent positions .

Basic: What biological systems or pathways is this compound hypothesized to target?

The compound is explored as a nucleobase analog with potential roles in:

- DNA repair inhibition : Competes with endogenous purines in topoisomerase II binding, disrupting DNA replication .

- Antiviral activity : Modulates viral polymerase fidelity in RNA viruses (e.g., coronaviruses) via competitive inhibition .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

- Assay variability : Standardize cell lines (e.g., HeLa vs. HEK293) and incubation times .

- Metabolic stability : Use LC-MS to quantify degradation products in serum-containing media .

- Structural analogs : Compare activity with 2-Morpholino-9H-purin-6-amine () to isolate substituent effects .

Advanced: What strategies optimize the synthetic yield of this compound for scaled-up studies?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 20 minutes) while maintaining >90% purity .

- Solvent optimization : Switch from ethanol to DMF to enhance solubility of intermediates .

- Catalyst screening : Test Pd(OAc) vs. PdCl(PPh) to minimize palladium leaching .

Advanced: What analytical challenges arise in characterizing this compound’s metabolic byproducts?

- Methylation interference : Methyl groups on purine analogs (e.g., 6-methyladenine) complicate MS fragmentation patterns; use deuterated solvents for tracking .

- Fluorescence quenching : Monitor purine ring modifications via fluorescence spectroscopy (λex 260 nm, λem 340 nm) in duplex DNA .

Advanced: How can molecular docking studies elucidate this compound’s mechanism of enzyme inhibition?

- Target selection : Dock against topoisomerase II (PDB: 1ZXM) or viral polymerases (e.g., SARS-CoV-2 RdRp) .

- Parameterization : Use AutoDock Vina with AMBER force fields to assess binding affinity (ΔG ≤ -8 kcal/mol indicates strong interaction) .

- Validation : Compare with experimental IC values from enzyme inhibition assays .

Advanced: What experimental designs assess the stability of this compound in physiological conditions?

- Serum incubation : Incubate with fetal bovine serum (FBS) at 37°C; sample at 0, 1, 4, and 24 hours for LC-MS analysis .

- pH-dependent degradation : Test stability in buffers (pH 2–9) to simulate gastrointestinal vs. intracellular environments .

- Cryopreservation : Evaluate freeze-thaw cycles (-80°C to 25°C) for long-term storage viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.